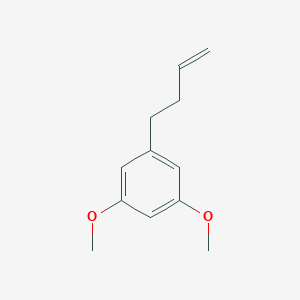
(S)-1,1,1-Trifluorodecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,1,1-Trifluorodecan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a decanol backbone. This compound is of interest due to its unique chemical properties, which include high lipophilicity and the ability to participate in various chemical reactions. It is often used in the synthesis of pharmaceuticals and agrochemicals, as well as in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,1,1-Trifluorodecan-2-ol typically involves the introduction of a trifluoromethyl group into a decanol precursor. One common method is the reduction of (S)-1,1,1-Trifluorodecan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone to the alcohol. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogen gas and elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: (S)-1,1,1-Trifluorodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (S)-1,1,1-Trifluorodecan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned, the ketone precursor can be reduced to the alcohol using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products:
Oxidation: (S)-1,1,1-Trifluorodecan-2-one.
Reduction: this compound.
Substitution: (S)-1,1,1-Trifluorodecyl chloride.
Scientific Research Applications
(S)-1,1,1-Trifluorodecan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of (S)-1,1,1-Trifluorodecan-2-ol largely depends on its application. In biological systems, the trifluoromethyl group can enhance the lipophilicity of molecules, facilitating their interaction with lipid membranes and proteins. This can lead to increased cellular uptake and improved pharmacokinetic properties. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various molecular targets.
Comparison with Similar Compounds
(S)-1,1,1-Trifluorodecan-2-one: The ketone analog of (S)-1,1,1-Trifluorodecan-2-ol.
1,1,1-Trifluorodecan-2-amine: An amine analog with similar lipophilicity but different reactivity.
1,1,1-Trifluorodecan-2-thiol: A thiol analog with distinct chemical properties due to the presence of a sulfur atom.
Uniqueness: this compound is unique due to its combination of a trifluoromethyl group and a hydroxyl group, which imparts both high lipophilicity and the ability to participate in hydrogen bonding. This makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
(2S)-1,1,1-trifluorodecan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-8H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHCYMPYGWJDQU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
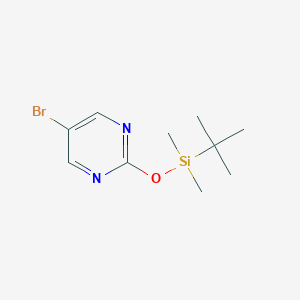
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)




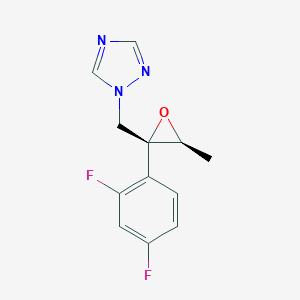
![3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one](/img/structure/B55099.png)
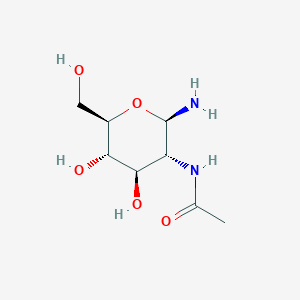

![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
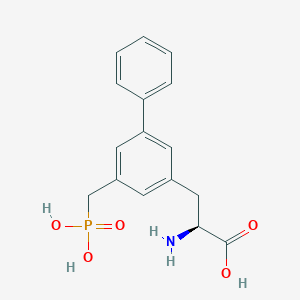
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
